molecular formula C17H22N4O2 B2744140 2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile CAS No. 2415454-62-3

2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile

Cat. No. B2744140
CAS RN: 2415454-62-3
M. Wt: 314.389
InChI Key: RRWLEZQHOIBFBB-UHFFFAOYSA-N
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Description

2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as VU6001221 and is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

The mechanism of action of 2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile involves its interaction with the mGluR5 receptor. This compound acts as a positive allosteric modulator, which means that it enhances the activity of the receptor in response to the neurotransmitter glutamate. This results in increased signaling through the mGluR5 receptor, which has been shown to have neuroprotective effects and improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile are primarily related to its interaction with the mGluR5 receptor. This compound has been shown to improve cognitive function and memory in animal models, which suggests that it may have potential as a therapeutic agent for the treatment of neurological disorders. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile in lab experiments is its potency and selectivity for the mGluR5 receptor. This makes it a useful tool for investigating the role of this receptor in various biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in some experimental settings.

Future Directions

There are several potential future directions for research involving 2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile. One area of interest is the development of this compound as a therapeutic agent for the treatment of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as drug addiction and depression. Finally, the development of more soluble analogs of this compound may help to overcome some of the limitations associated with its use in lab experiments.

Synthesis Methods

The synthesis of 2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile involves several steps. The first step involves the reaction of 2-methoxypyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,3-bis(piperidin-4-yl)propane to form the bipiperidine derivative. The final step involves the reaction of the bipiperidine derivative with potassium cyanide to form the desired compound.

Scientific Research Applications

2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile has shown promising results in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry, where it is being investigated as a potential treatment for various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has also shown potential as a therapeutic agent for the treatment of drug addiction and depression.

properties

IUPAC Name

2-[[1-(2-oxopiperidin-3-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c18-11-14-3-7-19-16(10-14)23-12-13-4-8-21(9-5-13)15-2-1-6-20-17(15)22/h3,7,10,13,15H,1-2,4-6,8-9,12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWLEZQHOIBFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2CCC(CC2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile

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